N,N-Dipropylformamide

描述

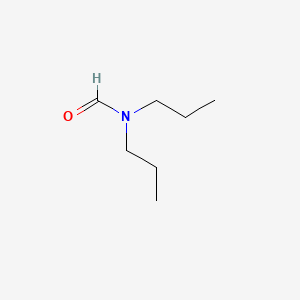

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dipropylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTIKWYXFSNCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211929 | |

| Record name | Formamide, N,N-di-n-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-00-4 | |

| Record name | N,N-Dipropylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dipropylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-di-n-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W148KAK90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations Involving N,n Dipropylformamide

Role of N,N-Dipropylformamide in Vilsmeier-Type Reactions

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction typically employs a substituted amide, such as N,N-Dimethylformamide (DMF), in conjunction with an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgname-reaction.com This combination generates an electrophilic iminium salt, known as the Vilsmeier reagent, which then reacts with the substrate. wikipedia.orgname-reaction.com The nature of the amide used is a critical factor, heavily influencing the reaction's rate and outcome. rsc.org

Solvent Effects and Chemoselectivity in Vilsmeier Amidination Utilizing this compound

The choice of amide in a Vilsmeier-type reaction can significantly alter the course of the reaction, leading to different products. Research into new Vilsmeier-type reactions has demonstrated that employing various N,N-dialkylamides, including this compound, can lead to the synthesis of novel Vilsmeier reagents. ncl.edu.tw When these reagents, derived from amides like DPF, react with specific substrates such as pyrazolone (B3327878) derivatives, the expected formylation product is not always exclusively formed. Instead, a variety of products, including 5-aminopyrazoles and 5-formamidinopyrazoles, can be generated. ncl.edu.tw This highlights the role of the amide in directing the chemoselectivity of the reaction. The use of this compound as the amide component allows for the synthesis of specific 5-formamidinopyrazole products, demonstrating that the solvent and reactant choice is crucial for controlling chemical selectivity in these transformations. ncl.edu.tw

Plausible Reactive Pathways in this compound-Mediated Vilsmeier Reactions

The general mechanism of the Vilsmeier-Haack reaction begins with the activation of the formamide (B127407) by an acid chloride, such as phosphorus oxychloride, to form a chloroiminium ion, the Vilsmeier reagent. wikipedia.orgname-reaction.comslideshare.net

Step 1: Formation of the Vilsmeier Reagent from this compound this compound reacts with phosphorus oxychloride to generate the corresponding electrophilic N,N-dipropyl chloroiminium ion.

Figure 1: Formation of the N,N-dipropyl Vilsmeier reagent from this compound and POCl₃.

Step 2: Electrophilic Attack and Product Formation This Vilsmeier reagent then undergoes an electrophilic substitution reaction with an electron-rich substrate. organic-chemistry.org The initial product is an iminium ion, which upon aqueous workup, is hydrolyzed to the final aldehyde or ketone. wikipedia.org However, in reactions leading to formamidine (B1211174) derivatives, the pathway diverges. Instead of hydrolysis, the iminium intermediate reacts further, incorporating the dialkylamino moiety from the Vilsmeier reagent into the final product structure. The specific structure of the this compound, with its bulkier propyl groups compared to the methyl groups of DMF, can influence the steric environment of the reactive intermediate, thereby guiding the reaction toward specific products like 5-formamidinopyrazoles. ncl.edu.tw

N-Formylation Processes Catalyzed or Facilitated by this compound

The synthesis of formamides from amines, carbon dioxide (CO₂), and hydrogen (H₂) represents a green and sustainable chemical process. rsc.org this compound itself can be synthesized through such a pathway.

N-Formylation of Amines with CO₂/H₂ to Yield this compound

This compound (DPF) can be effectively synthesized via the N-formylation of dipropylamine (B117675) (DPA) using carbon dioxide and hydrogen as reactants. nih.govresearchgate.net This reaction is a direct conversion that couples CO₂ hydrogenation with the amination process. Studies have shown that with an appropriate catalyst, this transformation can achieve very high selectivity for the desired formamide product. nih.govresearchgate.net Specifically, the reaction of dipropylamine with CO₂ and H₂ has been demonstrated to yield this compound with up to 99% selectivity, showcasing an efficient route to this compound from readily available feedstocks. nih.govresearchgate.net

Catalytic Systems and Reaction Conditions for this compound Synthesis via CO₂ Hydrogenation

The successful synthesis of this compound from dipropylamine, CO₂, and H₂ relies on a highly effective and stable catalytic system. A mixed-oxide catalyst composed of zinc oxide and titanium dioxide (ZnO-TiO₂) has been identified as a superior catalyst for this transformation. nih.govresearchgate.net

Research has shown that a 15% ZnO-TiO₂ (15% ZTO) solid solution catalyst is particularly effective. researchgate.net The synergistic effect between the zinc and titanium sites is crucial for facilitating the formation of active formate (B1220265) species, which are key intermediates in the reaction pathway. nih.gov These intermediates then react with dipropylamine to produce this compound. The catalyst has demonstrated excellent stability, showing no signs of deactivation over 1000 hours of continuous operation in a fixed-bed reactor. nih.govresearchgate.net

The table below summarizes the typical reaction conditions and performance data for the synthesis of this compound using this catalytic system. nih.govresearchgate.net

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | 15% ZnO-TiO₂ (15% ZTO) | researchgate.net |

| Reactants | Dipropylamine (DPA), CO₂, H₂ | nih.gov |

| Pressure | 3.0 MPa | researchgate.net |

| H₂/CO₂ Ratio | 3:1 | researchgate.net |

| Temperature | 300 °C | researchgate.net |

| Gas Hourly Space Velocity (GHSV) | 60,000 mL/(g·h) | researchgate.net |

| Dipropylamine Conversion | 7% | nih.govresearchgate.net |

| This compound Selectivity | 99% | nih.govresearchgate.net |

This compound as a Reaction Accelerator in Rearrangement Processes

Beyond its role as a reagent in formylation, this compound can also function as a component in catalytic systems that accelerate other types of organic reactions. Specifically, it has been identified as a key ingredient in a reaction accelerator for the rearrangement of oximes to their corresponding amides. google.com

This reaction accelerator consists of two components: an alkylating agent and an N,N-disubstituted formamide, a class of compounds that includes this compound. google.com The process generally involves mixing the oxime, the N,N-disubstituted formamide like DPF, and the alkylating agent, followed by heating. The presence of this compound facilitates the rearrangement, allowing for the effective production of the desired amide. In this system, the N,N-disubstituted formamide can also serve as the solvent for the reaction, although other non-protonic organic or hydrocarbon solvents can also be used. google.com

Emerging Synthetic Pathways for this compound and Related Compounds

Recent research has focused on developing more sustainable and efficient methods for the synthesis of N,N-disubstituted formamides, moving away from traditional routes that may involve hazardous reagents or produce significant waste.

One notable green chemistry approach is the direct synthesis of N,N-disubstituted formamides from imines. organic-chemistry.org A method developed by Llopis, Gisbert, and Baeza utilizes a combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and hydrogen peroxide (H₂O₂) (or its solid adduct, UHP) to achieve an oxidation-rearrangement sequence. organic-chemistry.orgfigshare.comacs.org This system avoids the need for strong acids or metal catalysts. organic-chemistry.org The proposed mechanism involves the formation of an oxaziridine (B8769555) intermediate from the imine, which then undergoes a Meinwald-type rearrangement facilitated by the unique properties of HFIP to yield the formamide. ua.es The reaction demonstrates broad applicability to various imines, producing the desired N,N-disubstituted formamides in good to high yields under smooth conditions. acs.org

Table 1: Synthesis of Various N,N-Disubstituted Formamides via Imine Oxidation Data sourced from research by Llopis, Gisbert, and Baeza (2020). acs.org

| Entry | Aldehyde Precursor | Amine Precursor | Resulting Formamide | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | N-phenyl-N-benzylformamide | 81 |

| 2 | Benzaldehyde | 4-Methoxy-aniline | N-(4-methoxyphenyl)-N-benzylformamide | 85 |

| 3 | Benzaldehyde | 4-Chloro-aniline | N-(4-chlorophenyl)-N-benzylformamide | 62 |

| 4 | 4-Methoxy-benzaldehyde | Aniline | N-(4-methoxybenzyl)-N-phenylformamide | 85 |

| 5 | 4-(Trifluoromethyl)-benzaldehyde | Aniline | N-phenyl-N-(4-(trifluoromethyl)benzyl)formamide | 70 |

Another innovative pathway involves the use of carbon dioxide (CO₂) as a C1 source. A cobalt-based catalytic system has been reported for the reductive coupling of a primary amine and an aldehyde with CO₂ and H₂ to produce unsymmetrically N,N-disubstituted formamides. nih.gov The mechanism is believed to involve the initial formation of a secondary amine from the primary amine and aldehyde, which then reacts with formic acid (generated in situ from CO₂ hydrogenation) to yield the final formamide product. nih.gov

Specifically for This compound (DPF) , a highly selective synthesis has been achieved through the hydrogenation of CO₂ coupled with dipropylamine (DPA). nih.gov Using a ZnO-TiO₂ solid solution catalyst, this method demonstrates a 99% selectivity for DPF. nih.gov This process represents a significant advancement in carbon capture and utilization, transforming a greenhouse gas into a valuable chemical feedstock under continuous flow conditions with high stability. nih.gov

Applications of N,n Dipropylformamide in Catalysis and Chemical Transformations

N,N-Dipropylformamide as a Specialized Reaction Solvent

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.org The solvent plays a crucial role in these intricate transformations. This compound has been utilized as a reactant in tandem reactions for synthesizing complex heterocyclic structures like tri- and tetra-substituted pyrrole-2-carbonitriles. rhhz.net

In the synthesis of zeolitic imidazolate frameworks (ZIFs), this compound has been identified as a structure-directing agent. chemrxiv.org Its presence can guide the crystallization process towards specific framework topologies. For instance, research has shown that this compound can be crucial in obtaining the ATN topology ZIF, highlighting its role in directing the formation of specific, and sometimes novel, material structures. chemrxiv.org

The use of this compound can directly impact the outcomes of a chemical reaction. In a study on the direct amination of benzoxazoles, this compound was used as a nitrogen source, reacting smoothly to provide the desired product in moderate yields. lookchem.com This demonstrates its role not just as a passive solvent but as an active participant that influences product formation.

In another example involving Vilsmeier-type reactions with pyrazolones, this compound was among various amides evaluated. researchgate.netresearchgate.net Such studies investigate how the structure of the formamide (B127407), including the propyl groups in DPF, affects the reaction's progress and yield, contributing to a deeper understanding of the reaction mechanism. researchgate.netresearchgate.net

The table below summarizes the yield of 2-aminobenzoxazole (B146116) products using different formamides as the nitrogen source under optimized reaction conditions.

| Entry | Formamide Reactant | Product Yield (%) |

| 1 | N,N-Diethylformamide | Moderate |

| 2 | This compound | Moderate |

| 3 | 1-Formylpyrrolidine | High |

| 4 | 1-Formylpiperidine | High |

| 5 | 4-Formylmorpholine | High |

| Data adapted from a study on the direct amination of benzoxazoles. lookchem.com |

This compound in Green Chemistry Initiatives

The principles of green chemistry encourage the use of sustainable feedstocks and environmentally benign reaction pathways. nih.gov The synthesis of formamides, including this compound, from carbon dioxide (CO2) is an area of active research that aligns with these goals, positioning CO2 as a renewable C1 building block. researchgate.netrsc.org

The conversion of CO2 into valuable chemicals is a key strategy for carbon capture and utilization. researchgate.net The synthesis of N,N-disubstituted formamides through the N-formylation of amines with CO2 is a prominent example of this approach. researchgate.net This transformation typically involves the reaction of a secondary amine, such as dipropylamine (B117675), with CO2 in the presence of a reducing agent and a catalyst.

Several catalytic systems have been developed to facilitate this reaction under mild conditions. For example, the hydrogenation of CO2 in the presence of dipropylamine can yield this compound. nih.govresearchgate.net Catalysts based on zinc oxide and titanium dioxide (ZnO-TiO2) have shown high selectivity for this transformation. nih.govresearchgate.netresearchgate.net Another effective method is the hydrosilylation of CO2, where a silane, like phenylsilane, is used as the reducing agent. amazonaws.comunibo.it This process can be catalyzed by various systems, including ionic liquids and transition metal complexes, often proceeding efficiently at room temperature and atmospheric pressure of CO2. amazonaws.comunibo.it

A significant focus in green chemistry is the development of catalysts that are efficient, reusable, and environmentally friendly. For the synthesis of this compound from CO2, research has explored a range of catalysts from noble metals like ruthenium to more abundant, non-noble metals such as iron and copper. researchgate.netunibo.it

A notable advancement is the use of a ZnO-TiO2 solid solution catalyst in a continuous flow reaction system for the N-formylation of amines via CO2 hydrogenation. nih.govresearchgate.net This system has demonstrated high selectivity and stability. In the synthesis of this compound, this catalyst facilitated the reaction between dipropylamine and CO2 with high selectivity. nih.govresearchgate.net The development of such heterogeneous catalysts is crucial as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. rsc.org

The table below presents data on the synthesis of various N,N-disubstituted formamides using a ZnO-TiO2 catalyst via CO2 hydrogenation, highlighting the system's versatility.

| Amine Substrate | Product | Conversion (%) | Selectivity (%) |

| Dimethylamine | N,N-Dimethylformamide | 15 | 99 |

| Diethylamine | N,N-Diethylformamide | 13 | 99 |

| Dipropylamine | This compound | 7 | 99 |

| Reaction conditions: 15% ZTO catalyst, 3.0 MPa, 300 °C. nih.govresearchgate.net |

These initiatives underscore the dual role of this compound in modern chemistry: as a functional solvent influencing specialized reactions and as a target for sustainable synthesis protocols that utilize renewable feedstocks like CO2.

N,n Dipropylformamide in Advanced Materials Synthesis

N,N-Dipropylformamide as a Structure-Directing Agent (SDA) in Zeolitic Imidazolate Frameworks (ZIFs) Synthesis

This compound (DPF), a bulky amide, has been identified as a crucial structure-directing agent (SDA) in the synthesis of zeolitic imidazolate frameworks (ZIFs). researchgate.netacs.org Unlike simple solvents, SDAs play a vital role in guiding the assembly of metal ions and imidazolate linkers, ultimately determining the final topology and properties of the crystalline framework. berkeley.edu The use of bulky amides like DPF is a key strategy for exploring ZIFs with large pores, which are of significant interest for various applications. researchgate.netacs.org Research has shown that this compound can act as a template, with its molecular size and shape influencing the formation of specific cage-like structures within the ZIF. acs.orgberkeley.edu

A novel zeolitic imidazolate framework exhibiting an ATN topology, denoted as ATN-[Zn(Im)2], was successfully synthesized through the use of this compound. researchgate.netrsc.org This synthesis is not achieved by using DPF alone, but through its cooperative effect with a co-template, n-butylamine. researchgate.netrsc.orgresearchgate.net The ATN-[Zn(Im)2] framework is the first reported example of a ZIF possessing the zeolitic ATN topology. researchgate.netrsc.org The synthesis typically involves dissolving imidazole (B134444) in this compound and adding this solution to a mixture of a zinc salt, such as zinc acetate (B1210297) dihydrate, and n-butylamine. rsc.org The mixture is then heated, leading to the crystallization of stick-like crystals of ATN-[Zn(Im)2]. rsc.org

The formation of the ATN-[Zn(Im)2] topology is a clear demonstration of the cooperative effects between this compound and n-butylamine during ZIF crystallization. researchgate.netrsc.org Control experiments reveal that the final product's topology is highly dependent on the specific solvent system used. rsc.org

When This compound is used as the sole solvent with zinc acetate and imidazole, a ZIF with an AFI topology (AFI-[Zn(Im)2]) is formed. acs.orgrsc.org

When n-butylamine is used as the sole solvent, a porous ZIF with a nog topology is obtained. rsc.orgrsc.org

Only when a mixture of This compound and n-butylamine is used as the solvent system does the novel ATN-[Zn(Im)2] framework crystallize. researchgate.netrsc.orgrsc.org

This cooperative templating effect highlights that a single organic amine can function as a template for porous ZIFs and that combining SDAs can unlock previously inaccessible topologies. rsc.org

| Solvent / SDA System | Zinc Source | Ligand | Resulting ZIF Topology | Reference |

| This compound (DPF) | Zn(OAc)₂·2H₂O | Imidazole (Im) | AFI | acs.orgrsc.org |

| n-Butylamine (BA) | Zn(OAc)₂·2H₂O | Imidazole (Im) | nog | rsc.orgrsc.org |

| DPF + BA | Zn(OAc)₂·2H₂O | Imidazole (Im) | ATN | researchgate.netrsc.orgrsc.org |

The molecular structure of this compound significantly influences the resulting ZIF topology and its corresponding porosity. researchgate.netacs.org As a bulky amide, DPF promotes the formation of ZIFs with large pore openings. acs.org For instance, in the absence of other templates, DPF directs the synthesis towards AFI-[Zn(Im)2], a ZIF that mimics the AlPO-5 (AFI) zeotype and features large 12-membered ring (MR) pore openings. researchgate.netacs.org This material was one of the first examples of a Zn(Im)2 polymorph with 12-MR pores and possessed one of the largest pore apertures reported for ZIFs at the time of its discovery. acs.org

The synthesis of ATN-[Zn(Im)2] further underscores DPF's role in creating novel porous structures. researchgate.netsemanticscholar.org The ATN topology itself is a distinct framework that contributes to the diverse library of ZIF structures. researchgate.net The framework of ATN-[Zn(Im)2] also exhibits flexible behavior, a property that can be crucial for applications in gas separation and storage. rsc.org The ability to generate different topologies like AFI and ATN by modifying the solvent system with or without a co-template like n-butylamine demonstrates that DPF is a powerful tool for tuning ZIF architecture and porosity. acs.orgrsc.org

Mechanochemical Approaches for ZIF Synthesis Utilizing this compound

Mechanochemistry, which involves inducing reactions through mechanical force, offers a solvent-minimal alternative to traditional solvothermal synthesis for producing ZIFs. chemrxiv.orgresearchgate.net These methods can be faster and more efficient, sometimes leading to the discovery of novel phases. chemrxiv.org

Liquid-assisted grinding (LAG) is a mechanochemical technique where small, catalytic amounts of a liquid are added to the solid reactants during milling. chemrxiv.orgrsc.org This liquid can accelerate the reaction and, crucially, can also act as a structure-directing agent, influencing the final topology of the ZIF product. chemrxiv.org The LAG methodology has been systematically applied to screen for different forms of zinc imidazolate (ZnIm2), demonstrating that the choice of liquid additive can steer the synthesis towards distinct topological outcomes. chemrxiv.org

While many small-molecule liquids have been explored in LAG, the principle extends to presumptive templates like this compound. chemrxiv.org In solvothermal synthesis, DPF is known to direct the formation of specific topologies like AFI and, with a co-template, ATN. acs.orgchemrxiv.org In a mechanochemical context, DPF could similarly function as a liquid additive in LAG to direct the assembly of the framework toward these or other topologies, highlighting the potential to translate findings from solvothermal methods to more sustainable solid-state syntheses. berkeley.educhemrxiv.org

In both solvothermal and mechanochemical synthesis, template-mediated strategies are employed to control which crystalline phase forms. researchgate.net The template, which can be a molecule like this compound, helps to arrange the molecular building blocks (metal nodes and organic linkers) to facilitate the formation of a specific, desired structure. researchgate.net This is sometimes referred to as a "shoe-last" effect, where the template provides a structural guide for the framework to assemble around. acs.org

In syntheses mediated by this compound, the molecule is not merely a solvent but an active template. acs.org The close geometric fit observed between guest DPF molecules and the cages within certain ZIF structures suggests a direct templating role. researchgate.netacs.org This principle is central to solid-state and mechanochemical syntheses, where the intimate contact between the reactants and the template can guide the reaction pathway. The successful synthesis of complex topologies that are only accessible through the use of specific SDAs like DPF underscores the importance of these template effects in overcoming the challenges of solid-form control in ZIF synthesis. chemrxiv.orgresearchgate.net

Environmental Chemistry and Degradation Pathways of N,n Dipropylformamide

N,N-Dipropylformamide as a Metabolite or Degradate of Agrochemicals

This compound has been identified as a transformation product of the thiocarbamate herbicide S-Ethyl Dipropylthiocarbamate (EPTC). This connection is crucial for understanding its entry and behavior in agricultural environments.

The United States Environmental Protection Agency (EPA), in its 1999 Reregistration Eligibility Decision (RED) for EPTC, identified this compound as a potential degradate. epa.gov The report states that this compound, along with other compounds such as EPTC sulfoxide, EPTC sulfone, dipropylamine (B117675), and ethanesulfonic acid, were identified as possible soil and water degradates in a photolysis study. epa.gov This finding establishes a direct pathway for the formation of this compound in environments where EPTC is used. While EPTC degradation primarily proceeds through sulfoxidation and N-dealkylation, the formation of the formamide (B127407) suggests a more complex degradation pathway under certain environmental conditions. epa.gov

Specific experimental data on the environmental fate and transport of this compound are limited in publicly accessible literature. However, its potential behavior can be inferred from its chemical structure and by examining data from the closely related compound, N,N-Dimethylformamide (DMF).

Like DMF, this compound is a polar, water-soluble organic solvent. This suggests a high potential for mobility in soil and a low tendency to adsorb to soil organic matter. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of substances in soil; a low Koc value indicates high mobility. researchgate.net For DMF, the experimental Koc value is very low, indicating it is highly mobile. researchgate.net Given the structural similarity, this compound is also expected to have a low Koc and thus exhibit high mobility in soil, potentially leading to leaching into groundwater.

Table 1: Environmental Fate Properties of N,N-Dimethylformamide (DMF) as an Analog for this compound This data is for N,N-Dimethylformamide and is used to infer the potential properties of this compound due to a lack of specific data.

| Property | Value | Inferred Significance for this compound |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | ~7 - 8.55 L/kg | Very High Mobility in Soil |

| Water Solubility | Miscible | High potential for transport in surface water and leaching |

| Henry's Law Constant | ~1.7 x 10-5 m3-atm/g-mol | Low volatility from water |

| Biodegradation Half-Life | ~7.59 days (in water) | Likely to be non-persistent if microbial degradation occurs |

Persistence and Dissipation Kinetics in Natural Environments

The persistence of a chemical in the environment is often measured by its half-life (the time it takes for 50% of the initial amount to disappear, or DT50). There is no available data on the persistence or dissipation kinetics of this compound in soil or water.

However, the information on its likely high mobility and the potential for microbial degradation suggests that it may not be highly persistent under conditions favorable to microbial activity. For comparison, the biodegradation half-life of N,N-Dimethylformamide (DMF) in water has been estimated to be around 7.59 days. If this compound is susceptible to similar microbial degradation, its persistence would be limited in microbially active soils and aquatic systems. Conversely, in environments where microbial activity is low (e.g., deep groundwater, very dry or cold soils), or where photodegradation is limited, the compound could persist for longer periods.

Advanced Characterization and Computational Studies of N,n Dipropylformamide

Spectroscopic Characterization of N,N-Dipropylformamide

Spectroscopic methods provide definitive information about the molecular structure and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC/MS) are routinely employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The formyl proton (-CHO) appears as a singlet in the downfield region. The two propyl groups, being chemically equivalent, show three sets of signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons directly attached to the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbonyl carbon (C=O) of the formyl group resonates at the lowest field. The two propyl chains give rise to three signals corresponding to the three different carbon environments: the carbon of the N-CH₂ group, the central -CH₂- carbon, and the terminal -CH₃ carbon. nih.gov

Table 1: Predicted NMR Data for this compound This table presents expected chemical shift ranges based on the structure of this compound and data for similar formamide (B127407) compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CHO | ~8.0 | Singlet |

| ¹H | N-CH ₂-CH₂-CH₃ | ~3.2 | Triplet |

| ¹H | N-CH₂-CH ₂-CH₃ | ~1.6 | Sextet |

| ¹H | N-CH₂-CH₂-CH ₃ | ~0.9 | Triplet |

| ¹³C | -C HO | ~162 | - |

| ¹³C | N-C H₂-CH₂-CH₃ | ~45-50 | - |

| ¹³C | N-CH₂-C H₂-CH₃ | ~20-25 | - |

| ¹³C | N-CH₂-CH₂-C H₃ | ~11 | - |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of the bonds within the molecule. nist.gov

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of the amide functional group. Other significant bands include the C-H stretching vibrations of the propyl groups and the C-N stretching vibration. nist.gov

Table 2: Key IR Absorption Bands for this compound Data sourced from the NIST/EPA Gas-Phase Infrared Database. nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960-2870 | C-H stretch (Alkyl) | Strong |

| ~1675-1700 | C=O stretch (Amide) | Strong |

| ~1460 | C-H bend (Alkyl) | Medium |

| ~1200-1100 | C-N stretch | Medium |

Gas Chromatography-Mass Spectrometry (GC/MS) for Analytical Determination

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. emerypharma.com It is used to determine the purity of this compound and to identify any potential impurities.

In a typical GC/MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. mdpi.com Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (129.20 g/mol ), along with other fragment ions resulting from the cleavage of the propyl groups and the formyl group. nist.govnist.gov This technique is highly sensitive and can detect and quantify trace-level impurities. emerypharma.com

Computational Chemistry Approaches for this compound

Computational chemistry provides valuable insights into the electronic structure, reactivity, and interactions of this compound that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to study reaction mechanisms, predict the geometries of transition states, and determine the energies of reaction intermediates. mdpi.com

For this compound, DFT calculations can be employed to:

Model Reaction Pathways: By calculating the potential energy surface, researchers can map out the most favorable pathways for reactions involving the formamide group, such as hydrolysis or reduction.

Characterize Intermediates: DFT can predict the structure and stability of transient intermediates that may form during a reaction, providing a more complete picture of the mechanism. pku.edu.cn

Predict Spectroscopic Properties: Theoretical vibrational frequencies calculated using DFT can be compared with experimental IR spectra to aid in the assignment of absorption bands. researchgate.net

These calculations offer a molecular-level understanding of the reactivity of this compound, complementing experimental findings. imperial.ac.uk

Molecular Modeling of Host-Guest Interactions in ZIF Synthesis

Zeolitic Imidazolate Frameworks (ZIFs) are a class of metal-organic frameworks (MOFs) often synthesized using amide solvents like N,N-dimethylformamide (DMF). nih.gov this compound, as a similar amide solvent, can also play a role in the synthesis of ZIFs, acting as a solvent or a guest molecule within the framework's pores.

Molecular modeling techniques are used to study the non-covalent interactions between the host ZIF structure and guest molecules like this compound. researchgate.net These studies can reveal:

Binding Sites and Energies: Simulations can identify the preferred locations (binding sites) for this compound molecules within the ZIF pores and calculate the strength of the host-guest interactions.

Influence on Crystal Growth: Modeling can help understand how the solvent molecules interact with the growing crystal faces of the ZIF, potentially influencing its morphology and properties.

Diffusion Behavior: The movement of guest molecules within the ZIF channels can be simulated, providing insights into the material's potential for applications like molecular separation or drug delivery. nih.gov

Understanding these host-guest interactions is critical for the rational design and synthesis of new ZIF materials with tailored properties.

Prediction of this compound Involvement in Chemical Processes

The role of this compound in chemical processes can be effectively predicted and understood through the application of modern computational chemistry. These predictive models allow for the analysis of molecular properties and reaction dynamics, offering insights that guide experimental work. By leveraging computational tools, researchers can forecast how a molecule like this compound will behave as a solvent, reactant, or catalyst under various conditions. proquest.comnih.gov

Machine learning and quantum chemistry methods are central to predicting the involvement of this compound in chemical reactions. proquest.com For instance, machine learning models can be trained on vast datasets of known reactions to predict the optimal solvent for a specific chemical transformation, potentially identifying this compound as a suitable medium. chemrxiv.orgchemrxiv.org These models can achieve high accuracy in predicting appropriate solvents by analyzing the structural features of reactants and products. chemrxiv.org Computational approaches can also predict key physicochemical properties that govern the compound's behavior. chemeo.comnih.gov Properties such as dielectric constant, dipole moment, and polarizability, which are crucial for determining solvent efficacy, can be calculated.

Furthermore, computational models can simulate reaction mechanisms and predict outcomes. nih.gov For a given set of reactants, these tools can forecast the likely products, identify potential intermediates, and even estimate reaction rates. nih.govrsc.org In the context of this compound, this means predicting its reactivity, its effect on reaction energy barriers when used as a solvent, and the structure of potential byproducts. proquest.com Such predictions are invaluable for optimizing reaction conditions and improving the efficiency and sustainability of chemical synthesis. chemrxiv.org

Below is a table of computationally predicted physicochemical properties for this compound, which are essential inputs for predictive models of its chemical behavior.

Table 1: Computed Physicochemical Properties of this compound :warning: This table is interactive. You can sort and filter the data.

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 129.20 | g/mol | PubChem nih.gov |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 19.32 | kJ/mol | Cheméo (Joback Calculated) chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -205.86 | kJ/mol | Cheméo (Joback Calculated) chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 39.94 | kJ/mol | Cheméo (Joback Calculated) chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.265 | Cheméo (Crippen Calculated) chemeo.com | |

| Water Solubility (log10WS) | -1.10 | mol/l | Cheméo (Crippen Calculated) chemeo.com |

| Critical Temperature (Tc) | 590.90 | K | Cheméo (Joback Calculated) chemeo.com |

| Critical Pressure (Pc) | 3025.61 | kPa | Cheméo (Joback Calculated) chemeo.com |

Structure-Activity Relationship (SAR) Studies of Formamide Derivatives (Conceptual Framework)

Formamide derivatives, a class of compounds characterized by the -N-C(=O)H functional group, provide a clear framework for understanding SAR principles. The activity of these derivatives can be finely tuned by altering the substituents attached to the nitrogen atom. This compound, where two propyl groups are attached to the nitrogen, represents one specific variation within this class.

The conceptual framework for SAR studies on formamide derivatives involves several key considerations:

Steric Effects : The size and shape of the alkyl or aryl groups on the nitrogen atom can significantly influence the molecule's ability to interact with other molecules. For instance, increasing the bulk of the substituents (e.g., from methyl in N,N-dimethylformamide to propyl in this compound) can introduce steric hindrance, which may either block or enhance a desired interaction. A computational study on amide bond formation highlighted that the steric effect of substituents was a dominant factor in the reaction process. rsc.org

Electronic Effects : The electronic properties of the substituents can alter the charge distribution across the formamide group. Electron-donating groups can increase the electron density on the carbonyl oxygen, potentially enhancing its ability to act as a hydrogen bond acceptor. Conversely, electron-withdrawing groups can decrease this density. These electronic modifications can impact the molecule's reactivity, polarity, and binding affinity. nih.gov

Lipophilicity and Solubility : The nature of the N-substituents heavily influences the molecule's lipophilicity (its affinity for fatty or nonpolar environments) and, consequently, its solubility in various solvents. Longer alkyl chains, like the propyl groups in this compound, increase lipophilicity compared to shorter chains. This property is critical for applications ranging from solvent selection to the absorption and distribution of a drug in an organism.

The following conceptual table illustrates how modifications to a generic formamide scaffold could be expected to influence its properties based on SAR principles.

Table 2: Conceptual SAR Framework for Formamide Derivatives :warning: This table is interactive. You can sort and filter the data.

| Structural Modification | Example of Change | Potential Impact on Properties | Rationale |

|---|---|---|---|

| Alkyl Chain Length | Changing N,N-dimethyl to N,N-dipropyl | Increased lipophilicity, decreased water solubility, higher boiling point. | Longer alkyl chains increase the nonpolar surface area and van der Waals forces. |

| Introduction of Polar Groups | Replacing an alkyl group with a hydroxylated alkyl group | Increased polarity and hydrophilicity. | The hydroxyl group (-OH) is polar and can participate in hydrogen bonding. |

| Branching of Alkyl Chains | Changing N,N-dipropyl to N,N-diisopropyl | Altered steric profile, potential changes in binding selectivity. | Branched chains are bulkier and can create more specific steric interactions. |

| Aromatic Substitution | Replacing an alkyl group with a phenyl group | Introduction of π-π stacking interactions, altered electronic properties. | The aromatic ring can engage in different types of non-covalent interactions. |

| Substitution on Aromatic Rings | Adding an electron-withdrawing group (e.g., -NO2) to an N-phenyl ring | Decreased basicity of the nitrogen, altered reactivity. | The electronic properties of the amide are modulated by the substituent on the ring. nih.gov |

Future Research Directions and Emerging Paradigms for N,n Dipropylformamide

Novel Synthetic Applications and Reagent Development

The utility of N,N-Dipropylformamide (DPF) in organic synthesis is expanding, with new research demonstrating its role in complex chemical transformations. Future efforts are likely to focus on developing novel reagents derived from DPF and uncovering new synthetic pathways where it can be a key component.

One emerging area is its use in multicomponent reactions. A recent study highlighted an energy-efficient and environmentally friendly method for synthesizing tri- and tetra-substituted pyrrole-2-carbonitriles. rhhz.net This reaction proceeds via an ultrasound-assisted tandem reaction of alkenes, trimethylsilyl (B98337) cyanide (TMSCN), and various N,N-disubstituted formamides, including DPF, under solvent-free conditions. rhhz.net Molecular iodine serves a dual role as both catalyst and oxidant, simplifying the reaction conditions. rhhz.net

Furthermore, DPF has been identified as a useful solvent and reagent in specific industrial preparations. For instance, it is listed as a suitable organic solvent, among other N,N-dialkylformamides, for the thiazolium ylide-catalyzed condensation of formaldehyde (B43269) to produce dihydroxyacetone. google.com Its function in a two-phase system highlights its utility in processes requiring water-immiscible organic solvents. google.com Patents also describe its application in the synthesis of N′-cyano-N-halogenalkylimidamide derivatives, indicating its role in the preparation of specialized chemical intermediates. google.com

| Synthetic Application | Reagents | Key Features |

| Pyrrole-2-carbonitrile Synthesis | Alkenes, TMSCN, this compound, Molecular Iodine | Ultrasound-assisted, solvent-free, tandem reaction. rhhz.net |

| Dihydroxyacetone Preparation | Formaldehyde, Thiazolium ylide catalyst, this compound | Phase-transfer catalysis in an aqueous-organic system. google.com |

| N′-cyano-N-halogenalkylimidamide Synthesis | Various precursors | Used as a reaction medium/reagent for specialty chemicals. google.com |

Expansion of this compound's Role in Catalysis and Sustainable Processes

A significant paradigm shift is the positioning of DPF within the framework of green and sustainable chemistry. Research is increasingly focused on both the sustainable synthesis of DPF itself and its application in environmentally benign catalytic processes.

A notable advancement is the direct synthesis of DPF from carbon dioxide. A 2024 study reported a highly selective process for producing DPF through the hydrogenation of CO2 coupled with dipropylamine (B117675) (DPA). nih.gov Using a ZnO-TiO2 solid solution catalyst, the process achieved a remarkable 99% selectivity for DPF. nih.gov This method represents a promising strategy for CO2 utilization and the green production of valuable chemicals. nih.gov

The aforementioned ultrasound-assisted synthesis of pyrroles using DPF also falls under the umbrella of sustainable processes due to its energy efficiency and solvent-free nature. rhhz.net Additionally, DPF has been used as a solvent in recycling processes for materials like polyester, where it can dissolve dyestuffs and the polymer itself at elevated temperatures, facilitating the recovery of monomers. google.com

| Catalytic Process | Catalyst / Method | Substrates | Product | Selectivity / Yield |

| N-Formylation via CO2 Hydrogenation | 15% ZnO-TiO2 | CO2, H2, Dipropylamine (DPA) | This compound (DPF) | 99% nih.gov |

| Pyrrole Synthesis | Molecular Iodine / Ultrasound | Alkenes, TMSCN, DPF | Substituted pyrroles | Good to excellent yields rhhz.net |

Rational Design of Advanced Materials Utilizing this compound as an SDA

One of the most promising future directions for DPF is its application as a structure-directing agent (SDA) in the synthesis of advanced porous materials, particularly zeolitic imidazolate frameworks (ZIFs). researchgate.netberkeley.edu ZIFs are a subclass of metal-organic frameworks (MOFs) with zeolite-like topologies that have potential applications in gas separation, catalysis, and sensing. researchgate.netberkeley.edu

Research has shown that bulky amides like DPF are crucial for synthesizing ZIFs with large pore openings. researchgate.netresearchgate.net For example, using DPF as a solvent and SDA with an imidazole (B134444) ligand resulted in a ZIF with an AlPO-5 (AFI) zeolite topology, which features 12-membered ring pore openings. researchgate.netberkeley.edu In contrast, using a similar but slightly larger amide, N,N-dibutylformamide (DBF), led to a ZIF with a CAN topology. berkeley.edu This demonstrates the subtle yet critical role of the SDA's molecular structure in determining the final framework topology.

A significant breakthrough was the synthesis of a new ZIF, ATN-[Zn(Im)2], which is the first example of a ZIF exhibiting a zeolitic ATN topology. rsc.orgrsc.orgrsc.org This was achieved through the cooperative effects of DPF and n-butylamine, showcasing how a combination of SDAs can lead to novel structures. researchgate.netrsc.orgrsc.orgresearchgate.net Further studies exploring the role of amides with varying alkyl-chain lengths have found that longer-chain amides like DPF can act as strong templates, leading to a "one template/one topological structure" outcome under a broad range of crystallization conditions. researchgate.netacs.org

| Material Synthesized | Role of this compound | Other Key Reagents | Resulting Topology | Key Finding |

| AFI-[Zn(Im)2] | Structure-Directing Agent (SDA) / Solvent | Zinc acetate (B1210297), Imidazole | AFI | Synthesis of a large-pore ZIF with 12-membered rings. researchgate.netberkeley.eduresearchgate.net |

| ATN-[Zn(Im)2] | Cooperative SDA | Zinc acetate, Imidazole, n-Butylamine | ATN | First known example of a ZIF with a zeolitic ATN topology. researchgate.netrsc.orgrsc.orgrsc.org |

| DFT-type Zn(Im)2 | Template | Zinc source, Imidazole | DFT | Long alkyl-chain amides exhibit a significant template role, leading to a single topology. acs.org |

Comprehensive Environmental Risk Assessment and Remediation Research

As the applications of DPF expand, understanding its environmental fate and developing remediation strategies becomes crucial. Future research must focus on a comprehensive risk assessment, including its persistence, degradation pathways, and potential for bioaccumulation.

This compound has been identified as a degradation product of the thiocarbamate herbicide EPTC. epa.govepa.gov Environmental Protection Agency (EPA) documents note that while EPTC degradates are considered less persistent than the parent compound, there is a lack of adequate environmental fate data, highlighting a critical research gap. epa.gov Photolysis studies have identified DPF and dipropylamine as byproducts of EPTC degradation. epa.gov Furthermore, a monitoring report from a marsh restoration project detected a related compound, 1-ethylsulfanyl-N,N-dipropyl-formamide, in sediment samples, indicating the environmental relevance of such compounds. berkeley.edu

On the remediation front, research into treating industrial wastewater provides a promising outlook. One study investigated the wet air oxidation of wastewater containing dipropyl formamide (B127407). dss.go.th The results showed high treatment efficacy, with reductions of 95.9% at 224°C and over 99% at 243°C, demonstrating a viable method for its removal from contaminated water sources. dss.go.th

| Research Area | Context | Finding / Observation | Implication for Future Research |

| Environmental Fate | Degradation product of EPTC herbicide. | Identified as a degradate along with dipropylamine. epa.govepa.gov | Need for more comprehensive data on persistence and toxicity. epa.gov |

| Environmental Monitoring | Marsh sediment analysis. | Detection of 1-ethylsulfanyl-N,N-dipropyl-formamide. berkeley.edu | Further studies on the occurrence and distribution in various environmental compartments. |

| Remediation | Treatment of industrial wastewater. | Wet air oxidation achieved >99% reduction at 243°C. dss.go.th | Development and optimization of remediation technologies for DPF and related compounds. |

Synergistic Experimental and Theoretical Investigations for Deeper Understanding

To unlock the full potential of this compound, a synergistic approach combining experimental synthesis and characterization with theoretical and computational modeling is essential. This integrated paradigm allows for a deeper understanding of the underlying mechanisms governing its behavior, particularly in materials synthesis.

In the rational design of ZIFs, computational methods like Density Functional Theory (DFT) are being used to complement experimental findings. chemrxiv.org For example, periodic DFT calculations have been employed to rationalize the outcomes of using different liquid additives, including those structurally similar to DPF, in the mechanochemical synthesis of ZIFs, helping to explain why certain topologies are formed. chemrxiv.org

Molecular simulations have provided crucial insights into the templating role of DPF and other long-chain amides. acs.org These simulations revealed that the strong templating effect arises from multiple C–H···π interactions between the amide guest molecule and the host ZIF framework. acs.org Theoretical calculations also provide access to fundamental chemical properties that are difficult to measure experimentally. Databases like Cheméo list calculated properties such as the ideal gas heat capacity and enthalpy of formation for DPF, derived from computational methods like the Joback and Crippen methods. chemeo.com This synergy between prediction and experimentation accelerates the discovery and design of new materials and processes. acs.orgacs.org

| Research Area | Experimental Method | Theoretical/Computational Method | Synergistic Insight |

| ZIF Synthesis | Mechanochemical and solvothermal synthesis, X-ray diffraction. rsc.orgchemrxiv.org | Density Functional Theory (DFT) calculations. chemrxiv.org | Rationalizing the formation of specific ZIF topologies and predicting stable structures. chemrxiv.org |

| SDA Templating Role | Single-crystal X-ray diffraction of ZIFs containing DPF. acs.org | Molecular simulations, Analysis of host-guest interactions (C–H···π). acs.org | Identifying the specific non-covalent interactions responsible for the "one template/one structure" phenomenon. acs.org |

| Thermochemical Properties | (Often difficult to measure) | Joback and Crippen calculation methods. chemeo.com | Providing fundamental data (e.g., enthalpy of formation, vapor pressure) for process modeling and design. chemeo.com |

常见问题

Q. What are the primary synthetic routes for N,N-Dipropylformamide, and how do reaction conditions influence yield?

this compound is commonly synthesized via:

- Direct alkylation of formamide : Reacting formamide with propyl halides or propylating agents in the presence of a base (e.g., NaOH) under reflux conditions. This method requires careful control of stoichiometry to minimize byproducts like mono-alkylated intermediates .

- Oxidation of tertiary amines : Using oxidizing agents (e.g., MnO₂ or ozone) to convert tripropylamine derivatives into this compound. Oxygen introduction during reactions can reduce tripropylammonium salt recovery, favoring formamide formation .

- Key variables : Temperature (80–120°C), solvent polarity, and reaction time significantly impact yield. For example, oxygenated environments may lower yields due to side reactions .

Q. How can researchers characterize this compound’s physicochemical properties?

Standard characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~8.0 ppm (formyl proton) and δ ~160–170 ppm (carbonyl carbon) confirm structure .

- IR : Strong absorption bands near 1660–1680 cm⁻¹ (C=O stretch) and 2800–3000 cm⁻¹ (C-H stretches of propyl groups) .

- Physical properties :

- Boiling point: 221.3°C at 760 mmHg; density: 0.869 g/cm³ .

Advanced Research Questions

Q. What role does this compound play in the synthesis of advanced materials like zeolitic imidazolate frameworks (ZIFs)?

this compound acts as a structure-directing agent in ZIF synthesis. For example:

- In ATN-type ZIFs, it cooperates with n-butylamine to stabilize the framework during crystallization. The solvent’s polarity and steric effects influence pore size and topology .

- Methodological note : Optimize solvent ratios (e.g., this compound:n-butylamine = 1:2) and crystallization temperature (60–80°C) to achieve phase-pure ATN-[Zn(Im)₂] .

Q. How do solvent effects of this compound impact reaction kinetics in multi-component syntheses?

this compound enhances reaction efficiency in ultrasound-assisted syntheses due to:

- High polarity : Facilitates dipole-dipole interactions, stabilizing transition states in cycloaddition or nucleophilic substitution reactions .

- Ultrasound compatibility : Its low volatility under sonication prevents solvent loss, enabling high yields (e.g., 85–92% in pyrrole-carbonitrile syntheses) .

- Comparative studies : Substituting it with less polar solvents (e.g., N,N-dibutylformamide) reduces yields by 20–30%, highlighting its role in stabilizing reactive intermediates .

Q. How should researchers address contradictions in reported physicochemical data for this compound?

Discrepancies in properties like boiling points or solubility often arise from:

- Purity variations : Commercial samples may contain impurities (e.g., residual amines). Validate via GC-MS or Karl Fischer titration .

- Measurement conditions : Ensure consistency in pressure (e.g., 760 mmHg for boiling points) and calibration standards. Cross-reference with databases like ChemIDplus or PubChem .

- Case study : Reported vapor pressure (0.108 mmHg at 25°C) may vary due to hygroscopicity; use anhydrous samples in controlled humidity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (R36/38) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation; store at 2–8°C for long-term stability .

Methodological Recommendations

- Synthesis optimization : Use Schlenk lines for oxygen-sensitive reactions to improve reproducibility .

- Analytical cross-validation : Combine NMR with elemental analysis (C, H, N) for purity confirmation .

- Data reporting : Include solvent lot numbers and purification methods (e.g., distillation over CaH₂) in publications to aid replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。